1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene
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Overview
Description
1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene is a complex organic compound with a unique structure It consists of a benzene ring substituted with a chloro(difluoro)methoxy group and a methoxy group attached to a cyclohexyl ring, which is further substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene involves multiple steps One common approach is to start with the benzene ring and introduce the chloro(difluoro)methoxy group through a halogenation reaction This can be achieved using reagents such as chlorine and difluoromethane under controlled conditions The cyclohexyl ring can be introduced through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide ions or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The chloro(difluoro)methoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into specific binding sites, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: A simpler compound with a similar chloro and methoxy substitution on the benzene ring.
4-Chloroanisole: Another compound with a chloro and methoxy group on the benzene ring but without the cyclohexyl substitution.
4-Pentylcyclohexylmethanol: A compound with a similar cyclohexyl and pentyl substitution but lacking the benzene ring.
Uniqueness
1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene is unique due to its combination of functional groups and complex structure
Properties
CAS No. |
5839-03-2 |
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Molecular Formula |
C25H37ClF2O2 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene |
InChI |
InChI=1S/C25H37ClF2O2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-8-20(9-13-22)18-29-23-14-16-24(17-15-23)30-25(26,27)28/h14-17,19-22H,2-13,18H2,1H3 |
InChI Key |
NPHJMZBJAHMXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)COC3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
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